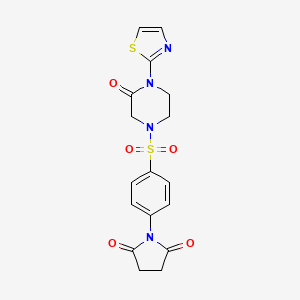

1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidin-2,5-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H16N4O5S2 and its molecular weight is 420.46. The purity is usually 95%.

BenchChem offers high-quality 1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor- und Zytotoxische Aktivität

Der Thiazolring wurde mit Antitumor- und Zytotoxizität in Verbindung gebracht. Forscher haben Derivate synthetisiert, die Thiazolgerüste enthalten, und ihre Auswirkungen auf Krebszellen untersucht. Zum Beispiel berichtet, dass [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydrazide eine potente Zytotoxizität gegen Prostatakrebszellen gezeigt haben.

Antibakterielle Eigenschaften

Thiazole zeigen antimikrobielle Aktivität. Insbesondere Sulfathiazol, ein antimikrobielles Medikament, enthält einen Thiazolring. Zusätzlich enthalten Verbindungen wie Ritonavir (ein antiretrovirales Medikament) und Abafungin (ein Antimykotikum) ebenfalls Thiazolreste .

Biologische Aktivitäten

Thiazole finden sich in verschiedenen biologisch aktiven Verbindungen:

Pyrrolidinderivate in der Wirkstoffforschung

Obwohl sie nicht direkt mit der Verbindung verwandt sind, haben Pyrrolidinderivate vielseitige Anwendungen. Beispielsweise wirken cis-3,4-Diphenylpyrrolidinderivate als inverse Agonisten des retinsäureverwandten Orphan-Rezeptors γ (RORγt), der an Autoimmunerkrankungen beteiligt ist .

Hemmende Aktivität

In einer Studie über 2,4-disubstituierte Thiazole zeigte Verbindung 4 (mit einem 3,4-Dimethoxyphenylrest) eine potente hemmende Aktivität (MIC = 1,4 µM), die mit dem Standardmedikament Vancomycin vergleichbar war .

Antifungal Screening

Forscher haben 5-(2-substituierte-1,3-Thiazol-5-yl)-2-alkoxybenzamide und 5-(2-N-(substituierte Aryl)-1,3-Thiazol-5-yl)-2-alkoxybenzamide synthetisiert und auf ihre antifungale Aktivität untersucht .

Wirkmechanismus

Target of Action

It is known that thiazole derivatives, which are part of the compound’s structure, have been found in many potent biologically active compounds . These include antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Piperazine derivatives, another component of the compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Mode of Action

It is known that piperazines can inhibit microtubule synthesis, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . For example, they can affect pathways related to inflammation, microbial infections, viral infections, and tumor growth .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially affect the bioavailability of the compound.

Result of Action

It is known that thiazole and piperazine derivatives can have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that water is an environmentally acceptable solvent for the design and development of green chemistry techniques . This could potentially influence the action of the compound.

Biochemische Analyse

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors .

Biologische Aktivität

The compound 1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione , also referred to by its CAS number 2309311-29-1, is a complex organic molecule that exhibits a range of biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O5S2, with a molecular weight of 394.4 g/mol. The structure features a thiazole ring, a piperazine moiety, and a pyrrolidine-dione system, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N4O5S2 |

| Molecular Weight | 394.4 g/mol |

| CAS Number | 2309311-29-1 |

Antimicrobial Activity

Recent studies have shown that compounds containing thiazole and piperazine moieties exhibit significant antimicrobial properties. Specifically, derivatives of thiazole have been reported to demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group in this compound enhances its interaction with microbial targets, potentially increasing its efficacy as an antimicrobial agent .

Antitumor Activity

Thiazole derivatives are recognized for their anticancer properties. In vitro studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against human cancer cell lines such as HT29 (colorectal cancer) and Jurkat (leukemia) cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has been documented in various studies. For example, certain analogues have been reported to significantly reduce seizure activity in animal models, suggesting that this compound may also possess similar properties. The structure-activity relationship (SAR) analysis indicates that modifications to the piperazine ring can enhance anticonvulsant efficacy .

The biological activity of 1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiazole ring may inhibit enzymes involved in key metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : The compound can modulate receptor activities related to neurotransmission or cellular proliferation.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- In Vitro Cytotoxicity : A study reported that derivatives showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL .

- Antimicrobial Testing : In another study, compounds structurally related to this one exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against selected bacterial strains.

- Animal Models for Anticonvulsant Activity : Experimental models demonstrated that certain derivatives significantly reduced seizure duration and frequency compared to control groups .

Eigenschaften

IUPAC Name |

1-[4-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S2/c22-14-5-6-15(23)21(14)12-1-3-13(4-2-12)28(25,26)19-8-9-20(16(24)11-19)17-18-7-10-27-17/h1-4,7,10H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTMTMOHADVBFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.